4-Hydroxy-N1-methylphthalamide
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Overview
Description
4-Hydroxy-N1-methylphthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the phthalimide core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation of phthalic anhydride with methylamine to form N-methylphthalimide, which is then hydroxylated using suitable reagents such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-N1-methylphthalamide can be scaled up using continuous flow reactors. The process involves the controlled addition of reagents and precise temperature control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N1-methylphthalamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-N1-methylphthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N1-methylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Phthalimide: A precursor to 4-Hydroxy-N1-methylphthalamide, used in the synthesis of various organic compounds.
N-Methylphthalimide: Similar in structure but lacks the hydroxyl group, used in peptide synthesis.
4-Hydroxyphthalimide: Similar but without the methyl group, used in oxidation reactions.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-hydroxy-1-N-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(12)4-7(6)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
JZBKZCAGZBZZEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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